1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
Reactants: 2-chlorobenzyl chloride, dihydropyridine intermediate
Conditions: Basic medium, often using sodium hydroxide
Reaction: Nucleophilic substitution to attach the chlorophenyl group
Step 3: Attachment of the Dimethylphenyl Group
Reactants: 2,3-dimethylaniline, intermediate from Step 2
Conditions: Coupling reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Reaction: Formation of the carboxamide linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine ring through a Hantzsch pyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.
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Step 1: Synthesis of the Dihydropyridine Ring
Reactants: Aldehyde, β-keto ester, ammonia or amine
Conditions: Acidic medium, typically using acetic acid
Reaction: Condensation reaction to form the dihydropyridine ring
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
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Reduction: : The carbonyl group in the carboxamide can be reduced to form amine derivatives.
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions
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Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles like amines, thiols
Conditions: Basic medium
Major Products
Oxidation: Pyridine derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the dihydropyridine ring is known to interact with calcium channels, potentially modulating their function.
Molecular Targets: Enzymes, receptors, ion channels
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Similar structure with additional functional groups, used in hypertension treatment.
Nicardipine: Contains a similar dihydropyridine ring, used for its vasodilatory effects.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique binding properties and biological activities compared to other dihydropyridine derivatives.
Conclusion
This compound is a compound with significant potential in various fields of research. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorobenzyl group and a dihydropyridine carboxamide core, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of the compound is C19H19ClN2O2. Its structure can be represented as follows:
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, influencing physiological processes such as muscle contraction and neurotransmission.
Biological Activity and Therapeutic Potential
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of dihydropyridine compounds exhibit anticancer properties. For instance, similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle regulators .
Anti-inflammatory Properties
Dihydropyridine derivatives have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Cardiovascular Effects
Some studies suggest that compounds similar to this compound may influence cardiovascular health by affecting calcium channel activity, which is crucial for cardiac muscle contraction and relaxation .
Study 1: Anticancer Efficacy
In a study exploring the anticancer effects of related dihydropyridine compounds, it was found that these compounds inhibited the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of similar compounds. Results indicated a significant reduction in inflammatory markers in vitro when treated with these dihydropyridine derivatives. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-6-5-9-19(15(14)2)23-21(26)17-10-11-20(25)24(13-17)12-16-7-3-4-8-18(16)22/h3-11,13H,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZJILDTLFULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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